molecular formula C36H42N2+2 B1222030 Hexafluorenium CAS No. 4844-10-4

Hexafluorenium

Cat. No. B1222030
CAS RN: 4844-10-4
M. Wt: 502.7 g/mol
InChI Key: HDZAQYPYABGTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluorenium, also known as Hexafluronium, is a muscle relaxant . It acts as a nicotinic acetylcholine receptor antagonist . It is used in anesthesiology to prolong and potentiate the skeletal muscle relaxing action of suxamethonium during surgery .


Synthesis Analysis

While specific synthesis details for Hexafluorenium were not found, it’s known that Hexafluorenium and Hexamethonium are reversible inhibitors of Cholinesterase (ChE). The inhibitory potency of Hexafluorenium is significantly higher than that of Hexamethonium .


Molecular Structure Analysis

Hexafluorenium has a chemical formula of C36H42N2 . It is a small molecule and is part of the approved groups .


Chemical Reactions Analysis

Hexafluorenium is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase . It probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site .

Scientific Research Applications

Interaction with Human Plasma Cholinesterase

Hexafluorenium has been studied for its interaction with human plasma cholinesterase. Research by Schuh (2004) indicated that hexafluorenium acts as a reversible inhibitor of cholinesterase. Its inhibitory potency was found to be significantly higher than that of hexamethonium, another alkane-bis-onium compound. The study revealed that hexafluorenium is most likely bound to anionic side receptors near the enzyme's active center, inducing a conformational change and impairing the acylation step of the esteratic site.

SF6 Decomposition in High-Voltage Equipment

In the context of high-voltage equipment, sulfur hexafluoride (SF6) is used as a chemically inert gas. The work by Kurte et al. (2002) explored the decomposition of SF6 under various electrical conditions and electrode materials, employing infrared spectroscopy for analysis. This research is relevant in understanding the behavior of hexafluorenium compounds in such applications.

Efficacy in Decontaminating Hydrofluoric Acid Splashes

Hexafluorenium has been evaluated for its effectiveness in decontaminating hydrofluoric acid (HF) splashes on skin and eyes. Mathieu et al. (2001) reported on its use in a German metallurgy facility, where Hexafluorine, a polyvalent compound, was used for emergent decontamination. The study demonstrated the compound's efficacy in preventing chemical burns and minimizing the need for further medical treatment.

Chromium Remediation from Water

Hexavalent chromium, a highly toxic metal, poses significant environmental and health risks. The research by Mohan and Pittman (2006) reviewed adsorption methods, including the use of activated carbons and other low-cost adsorbents, for chromium remediation from water. This research contributes to understanding how hexavalent compounds like hexafluorenium can be managed and treated in environmental contexts.

Transition Metal Hexafluorides

The study of transition metal hexafluorides, including hexafluorenium, provides insights into their unique chemical behaviors and properties. Molski and Seppelt (2009) examined these compounds, noting their deviations from octahedral structures and their varying electron affinities, which are important for understanding their reactivity and potential applications in various fields.

Safety And Hazards

Hexafluorenium is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZAQYPYABGTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

317-52-2 (di-bromide salt)
Record name Hexafluorenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00859333
Record name Hexafluorenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hexafluronium bromide is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase. Hexafluornium probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site. The esteratic site on cholistereases is where acetylcholine is hydrolyzed to acetic acid and choline., ... WORK ... HAS LED TO PROPOSAL THAT PREJUNCTIONAL MOTOR-NERVE TERMINAL IS PRIMARY SITE OF ACTION OF COMPETITIVE & DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. /NEUROMUSCULAR BLOCKING AGENTS/, ...DESTRUCTION BY PLASMA CHOLINESTERASE IS...PRINCIPAL MEANS WHEREBY SUCCINYLCHOLINE IS DEGRADED, PROLONGATION OF ACTION MIGHT BE EXPLAINED BY ANTICHOLINESTERASE ACTION. HOWEVER, MARKED POTENTIATION CANNOT BE SO EXPLAINED, & VARIOUS EXPTL OBSERVATIONS INDICATE...INTERACTION @ NEUROMUSCULAR JUNCTION. /HEXAFLUORENIUM BROMIDE/
Record name Hexafluronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEXAFLUORENIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hexafluronium

CAS RN

4844-10-4
Record name Hexafluorenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexafluronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexafluorenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAFLUORENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W5L6G81R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXAFLUORENIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals from n-propanol; MP: 188-189 °C /Hexafluorenium bromide/
Record name Hexafluronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEXAFLUORENIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluorenium
Reactant of Route 2
Hexafluorenium
Reactant of Route 3
Hexafluorenium
Reactant of Route 4
Reactant of Route 4
Hexafluorenium
Reactant of Route 5
Hexafluorenium
Reactant of Route 6
Hexafluorenium

Citations

For This Compound
458
Citations
D Duncalf, FF Foldes, E Jacobson… - BJA: British Journal of …, 1965 - academic.oup.com
… hexafluorenium. Eight of these instances occurred between the administrations of hexafluorenium and … The few more serious arrhythmias encountered after hexafluorenium all occurred …
Number of citations: 7 academic.oup.com
RM BRITTON, M FIGUEROA - Anesthesia & Analgesia, 1973 - journals.lww.com
Hexafluorenium was introduced by Cavallito and his associates4 in 1954. Its neuromuscular blocking effects were first demonstrated in dogs, rabbits, and mice, in which a …
Number of citations: 5 journals.lww.com
JH Karis, WL Nastuk, RL Katz - BJA: British Journal of …, 1966 - academic.oup.com
… hexafluorenium and suxamethonium in combination does not result from depolarization of the post-junctional membrane, indeed hexafluorenium … an action similar to hexafluorenium in …
Number of citations: 16 academic.oup.com
DKF Meijer, GA Vermeer, G Kwant - European Journal of Pharmacology, 1971 - Elsevier
Urinary and biliary excretion of the bisquaternary ammonium compound, hexafluorenium (Hfl), was investigated in 12 healthy conscious young men (urinary excretion) and in 6 …
Number of citations: 21 www.sciencedirect.com
DKF Meijer, JW Arends, JG Weitering - European journal of pharmacology, 1971 - Elsevier
When the bisquaternary nitrogen compound hexafluorenium (Hfl) was perfused through isolated rat liver, it was rapidly cleared from the perfusion medium and accumulated in the liver; …
Number of citations: 26 www.sciencedirect.com
AM Sobel - Anesthesia & Analgesia, 1962 - journals.lww.com
RESULTS In the sample of patients who received hexafluorenium and succinylcholin e there was a statistically significant increase in intraocular pressure at the 5 per cent level of …
Number of citations: 19 journals.lww.com
WL Nastuk, JH Karis - Journal of Pharmacology and Experimental …, 1964 - ASPET
The action of hexafluorenium (HFL) and certain other agents has been studied using the sartorius muscle-sciatic nerve preparation of the frog. Indirect stimulation was used to produce …
Number of citations: 20 jpet.aspetjournals.org
JW Mostert, H KÜNDIG - British Journal of Anaesthesia, 1964 - Elsevier
… used to show that hexafluorenium (Mylaxen) significantly … hexafluorenium in man and rats suggested that the drug is a potent releaser of histamine. Ten rats were given hexafluorenium …
Number of citations: 9 www.sciencedirect.com
PA Radnay, RP Badola, A Dalsania… - BJA: British Journal …, 1979 - academic.oup.com
… hexafluorenium. Neither suxamethonium 0.2 mg nor 0.6 mg kg"1 with or without hexafluorenium … to values greater than control; hexafluorenium attenuated this effect. The combination of …
Number of citations: 6 academic.oup.com
FN Campbell, M Swerdlow - British Journal of Anaesthesia, 1969 - Elsevier
… Hexafluorenium was used to potentiate suxamethonium in 93 … In one group hexafluorenium was administered before … In a second group of patients hexafluorenium followed by …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.